3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-15-5-3-6-16(20)17(15)22-18(24)23(10-13-7-9-25-12-13)11-14-4-1-2-8-21-14/h1-9,12H,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFIYBSTNNLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions may vary depending on the specific type of reaction being performed.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exhibit cytotoxic effects against various cancer cell lines. Studies have shown that triazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Antiviral Properties
- Neuroprotective Effects
Agrochemical Applications
- Herbicide Development
- Plant Growth Regulators
Case Studies
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytokinin Urea Derivatives (e.g., 2PU-3)
- Structure : 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) shares a pyridin-2-ylmethyl group with the target compound but lacks the thiophen-3-ylmethyl and 2,6-difluorophenyl groups .
- Activity: 2PU-3 exhibits cytokinin activity in plant biology, promoting cell division and delaying senescence.
Factor VIIa Inhibitor
- Structure : 1-(2,6-Difluorophenyl)-3-[[3-(5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl)phenyl]methyl]urea shares the 2,6-difluorophenyl group but incorporates a pyrazole-pyrrolopyridine substituent instead of pyridine/thiophene groups .
- Activity : This compound binds Factor VIIa with high affinity, as evidenced by its co-crystal structure. The target compound’s thiophene moiety may confer distinct steric or electronic interactions in enzyme binding compared to the bulkier pyrrolopyridine group.
Structural and Electronic Comparisons
Table 1: Key Structural and Hypothetical Properties
*Calculated using average atomic masses.
- Thiophene vs.
- Fluorine Effects: The 2,6-difluorophenyl group in both the target compound and Factor VIIa inhibitor improves metabolic stability and electron-withdrawing properties, which could enhance binding affinity compared to non-fluorinated analogs like 2PU-3 .
Biological Activity
The compound 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a member of the diaryl urea class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have demonstrated significant biological activities associated with diaryl ureas, including antiproliferative effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.
Antiproliferative Activity
A notable study evaluated the antiproliferative effects of several diaryl urea derivatives against cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results indicated that many derivatives exhibited potent inhibitory activity, with IC50 values reported for various compounds.
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7u | A549 | 2.39 ± 0.10 |
| 7u | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
The compound 7u , which is structurally similar to This compound , showed comparable potency to the positive control sorafenib, a well-known anticancer drug .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific kinases associated with cancer cell proliferation. Molecular docking studies suggest that the urea moiety and pyridine can form hydrogen bonds with target proteins, enhancing their inhibitory activity against pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the phenyl and pyridine rings in modulating biological activity. For instance, electron-withdrawing groups at certain positions have been shown to enhance potency .
Case Studies
In a series of experiments, various derivatives were synthesized and tested for their biological activity. The following case studies illustrate the effectiveness of these compounds:
- Case Study 1 : A derivative similar to This compound was tested against multiple cancer cell lines and showed significant inhibition compared to untreated controls.
- Case Study 2 : Another study focused on the molecular docking of these compounds with BRAF kinase, revealing strong binding affinities and suggesting potential as targeted therapies for BRAF-mutant cancers .
Q & A
Q. Basic Research Focus :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between pyridyl, thiophenyl, and fluorophenyl protons.
- FT-IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1500–1550 cm⁻¹).
- Mass Spectrometry : HRMS (ESI⁺) verifies molecular ion [M+H]⁺.
Advanced Resolution of Contradictions :
If NMR signals overlap (e.g., pyridyl vs. thiophenyl protons), use variable-temperature NMR or 2D NOESY to clarify spatial interactions .
How does the substitution pattern (e.g., 2,6-difluorophenyl) influence biological activity, and what computational methods validate these effects?
Q. Advanced Research Focus :
- Structure-Activity Relationship (SAR) : Fluorine atoms enhance lipophilicity (logP) and membrane permeability (). The 2,6-difluoro arrangement minimizes steric hindrance, favoring target binding (e.g., kinase active sites).
- Computational Validation :
What strategies are used to analyze stability and degradation pathways under physiological conditions?
Q. Advanced Research Focus :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life.
- Mechanistic Insights : Identify hydrolytic cleavage of the urea bond (e.g., via LC-MS/MS fragments) under acidic conditions .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus :
- Bioassay Optimization : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- MD Simulations : Run 100-ns molecular dynamics trajectories (e.g., GROMACS) to assess binding pocket flexibility missed in static docking.
- Meta-Analysis : Compare with structurally related compounds (e.g., ) to identify off-target effects or allosteric modulation .
What are the best practices for designing analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus :
- Bioisosteric Replacement : Replace thiophen-3-yl with furan (lower hepatotoxicity) or pyrazole (enhanced solubility).
- Prodrug Strategies : Introduce ester moieties at the urea nitrogen for controlled release.
- ADME Modeling : Use SwissADME to predict bioavailability and CYP450 interactions .
How can crystallographic twinning or poor diffraction quality be addressed during structural analysis?
Q. Advanced Research Focus :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
